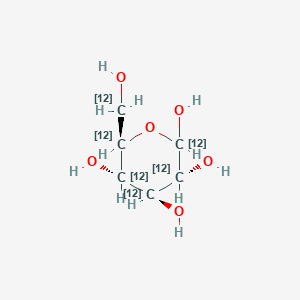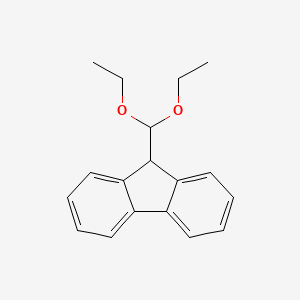
(R)-Xyl-SDP(O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Xyl-SDP(O) is a chiral organophosphorus compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Xyl-SDP(O) typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, which can be achieved using rhodium or ruthenium-based catalysts under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-Xyl-SDP(O) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-Xyl-SDP(O) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert ®-Xyl-SDP(O) into phosphines, which are useful ligands in catalysis.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-Xyl-SDP(O) is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. Its unique structure allows for high selectivity and efficiency in various catalytic processes.
Biology
In biological research, ®-Xyl-SDP(O) is studied for its potential as a bioactive molecule. Its interactions with enzymes and receptors are of particular interest, as they may lead to the development of new therapeutic agents.
Medicine
In medicine, ®-Xyl-SDP(O) is explored for its potential use in drug design and development. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, ®-Xyl-SDP(O) is utilized in the production of fine chemicals and pharmaceuticals. Its role as a catalyst and intermediate in chemical processes highlights its importance in manufacturing.
Mecanismo De Acción
The mechanism of action of ®-Xyl-SDP(O) involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate their activity and influence various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Phosphine Oxides: These compounds share similar structural features and reactivity with ®-Xyl-SDP(O).
Phosphines: Like ®-Xyl-SDP(O), phosphines are valuable ligands in catalysis and have diverse applications in organic synthesis.
Chiral Ligands: Other chiral ligands, such as BINAP and TADDOL, are used in asymmetric catalysis and can be compared to ®-Xyl-SDP(O) in terms of selectivity and efficiency.
Uniqueness
®-Xyl-SDP(O) stands out due to its specific chiral configuration and the ability to form stable complexes with various metals. This unique feature enhances its performance in catalytic processes and broadens its range of applications.
Propiedades
Fórmula molecular |
C49H50OP2 |
|---|---|
Peso molecular |
716.9 g/mol |
Nombre IUPAC |
[(3R)-4'-bis(3,5-dimethylphenyl)phosphoryl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C49H50OP2/c1-31-19-32(2)24-41(23-31)51(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)52(50,43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3/t49-/m1/s1 |
Clave InChI |
ZAQVAUFRFBAVHF-ANFMRNGASA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CC3)CCC5=C4C(=CC=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)



![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)






![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
